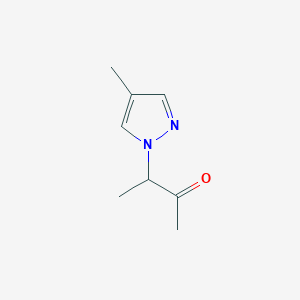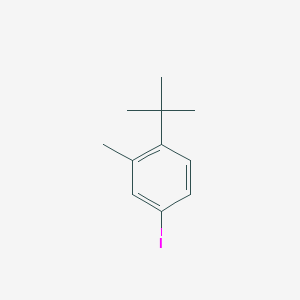
1-Tert-butyl-4-iodo-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-iodo-2-methylbenzene is an organic compound with the molecular formula C11H15I. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and a methyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tert-butyl-4-iodo-2-methylbenzene can be synthesized through several methods. One common approach involves the halogen exchange reaction. For instance, starting from 4-tert-octylphenol, the compound can be synthesized via bromination, followed by benzyl protection and halogen exchange reaction . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of halogen exchange and electrophilic aromatic substitution can be scaled up for industrial synthesis, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butyl-4-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the iodine atom with other electrophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Major Products Formed
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-iodo-2-methylbenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-4-iodo-2-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution . These intermediates facilitate the substitution of the iodine atom with other electrophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
1-Tert-butyl-4-methylbenzene: This compound is similar in structure but lacks the iodine atom, making it less reactive in halogen exchange reactions.
4-Tert-butyl-2-iodo-1-methylbenzene: This compound has a similar structure but with different substitution patterns, affecting its reactivity and applications.
4-Tert-butyl-3-iodoheptane: This compound has a different carbon chain length and substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
1-Tert-butyl-4-iodo-2-methylbenzene is unique due to the presence of both a tert-butyl group and an iodine atom on the benzene ring. This combination of substituents imparts distinct reactivity, particularly in halogen exchange and electrophilic aromatic substitution reactions, making it a valuable compound in organic synthesis and research .
Propiedades
Fórmula molecular |
C11H15I |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
1-tert-butyl-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C11H15I/c1-8-7-9(12)5-6-10(8)11(2,3)4/h5-7H,1-4H3 |
Clave InChI |
FEZBMNHVWRZLDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)I)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


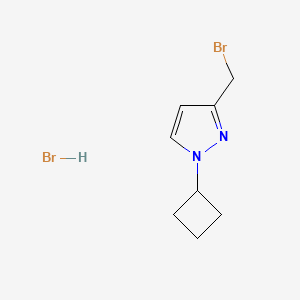
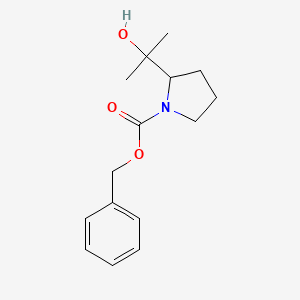

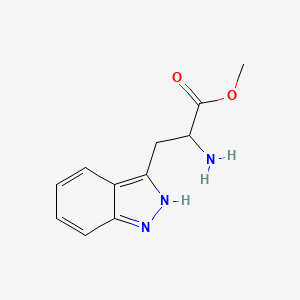

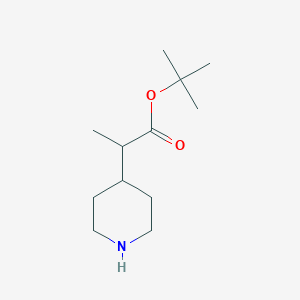
![1-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13499743.png)

![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
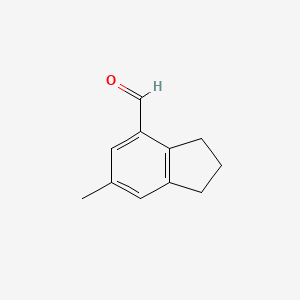
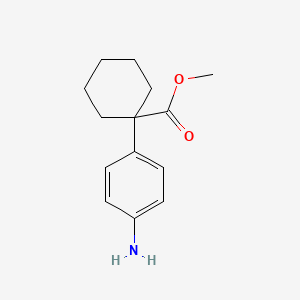
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)

